molecular formula C16H11ClN2O2S B6330994 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid phenylamide;  95% CAS No. 162276-41-7

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid phenylamide; 95%

Cat. No. B6330994
CAS RN: 162276-41-7
M. Wt: 330.8 g/mol
InChI Key: MIJXHMXPMYVYKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “Benzene, 1-chloro-4-phenoxy-”, has been reported . Its molecular formula is C12H9ClO and its molecular weight is 204.652 .


Chemical Reactions Analysis

Phenoxy herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D), can be detected in water samples using methods such as solid phase microextraction followed by high performance liquid chromatography .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “Benzene, 1-chloro-4-phenoxy-”, have been reported . It has a density of 1.211 g/cm3 and a melting point of 60 °C .

Safety and Hazards

Phenoxy herbicides are known to be toxic to humans and animals . Specific safety and hazard information for “2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid phenylamide” is not available in the search results.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-11-5-4-8-13(9-11)21-16-19-14(10-22-16)15(20)18-12-6-2-1-3-7-12/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJXHMXPMYVYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1 g (3.75 mmol) 2-(3-chlorophenoxy)thiazole-4-carboxylic acid was added to 1 ml of SOCl2 and refluxed until the mixture gave a clear solution. Excess SOCl2 was evaporated in vacuo and the remaining acid chloride dissolved in 25 ml toluene. To this solution was added a solution of 0.34 g (3.65 mmol) aniline and 0.37 g triethylamine in 20 ml toluene. After stirring over night at room temperature the solution was washed with 20 ml dil. HCl, 20 ml water, 20 ml dil. NaOH and 20 ml water. The organic layer was dried with NaSO4 and evaporated to dryness to give 1.0 g (82.8%) 2-(3-chlorophenoxy)thiazole-4-carbanilide (m.p.:94°-95° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
0.37 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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